molecular formula C15H13ClN2O6S B7885780 {(4-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid

{(4-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid

Cat. No.: B7885780
M. Wt: 384.8 g/mol
InChI Key: IIXAUMSIYOKWNM-UHFFFAOYSA-N
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Description

{(4-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid is an organic compound that features both aromatic and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(4-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzylamine with 4-nitrobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{(4-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

{(4-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {(4-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group plays a crucial role in its binding affinity and specificity, while the aromatic rings contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzylamine: Shares the 4-chlorobenzyl moiety but lacks the sulfonyl and nitrophenyl groups.

    4-Nitrobenzenesulfonyl chloride: Contains the nitrophenylsulfonyl group but lacks the amino and acetic acid functionalities.

    Sulfanilic acid: Contains the sulfonyl group but differs in the aromatic substitution pattern.

Uniqueness

{(4-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-nitrophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O6S/c16-12-3-1-11(2-4-12)9-17(10-15(19)20)25(23,24)14-7-5-13(6-8-14)18(21)22/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXAUMSIYOKWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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